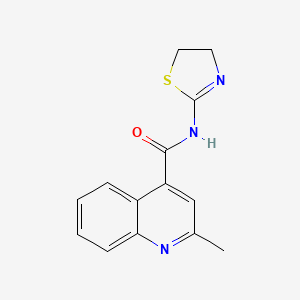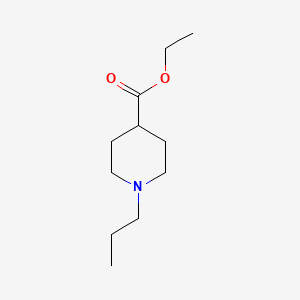
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as BMS-599626, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has shown promise in the field of medicinal chemistry due to its unique chemical structure and potential biological activities.
Wirkmechanismus
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes involved in various biochemical pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting the activity of CAIX, 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide may be able to slow or stop the progression of certain types of cancer.
Biochemical and Physiological Effects
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines. In vivo studies have shown that 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can reduce the growth and metastasis of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential as a tool compound for the study of various biochemical pathways and disease processes. This compound has been shown to be a potent inhibitor of CAIX, which is involved in various physiological processes. However, one limitation of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential for off-target effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. One area of focus could be the development of new drugs based on the chemical structure of this compound. Another area of focus could be the study of the potential role of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in the treatment of various diseases, such as cancer and other conditions. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential for off-target effects.
Synthesemethoden
The synthesis of 4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One area of focus has been in the development of new drugs for the treatment of various diseases. This compound has shown potential as an inhibitor of certain enzymes involved in the progression of cancer and other diseases.
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-8-12(14)2-3-13(10)19(17,18)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCWEMZPECYFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)



![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)